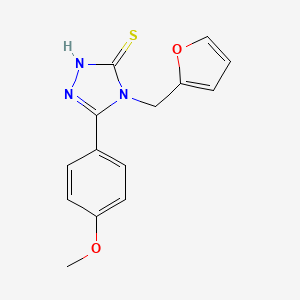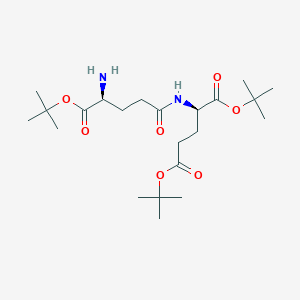
(R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “®-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate” is a complex organic molecule. It is a derivative of pentanedioic acid, also known as glutaric acid, which is a five-carbon dicarboxylic acid . The molecule contains several functional groups, including amide, ester, and carboxylic acid groups . The ® and (S) prefixes indicate that this molecule has chirality, meaning it exists in two forms that are mirror images of each other .
科学的研究の応用
Synthesis and Application in MRI
A process for the multigram asymmetric synthesis of a chiral tetraazamacrocycle related to (R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate has been developed. This compound, known as (R)-tert-Bu4-DOTAGA, is a key intermediate in the manufacture of a magnetic resonance imaging (MRI) candidate. It has been produced with high chemical and optical purity, demonstrating its potential use in medical imaging applications (Levy et al., 2009).
Medicinal Chemistry and Drug Analogues
The tert-butyl group, a component of this compound, is a common motif in medicinal chemistry. Its incorporation into bioactive compounds can modulate properties like lipophilicity and metabolic stability. Research involving drug analogues of bosentan and vercirnon has been documented, highlighting the impact of tert-butyl and alternative substituents in drug discovery (Westphal et al., 2015).
Asymmetric Hydrogenation in Pharmaceuticals
Rhodium complexes with tert-butylmethylphosphino groups, closely related to the structure of this compound, have been used for the asymmetric hydrogenation of functionalized alkenes. This process is crucial for the preparation of chiral pharmaceutical ingredients, such as those with amino acid or secondary amine components, demonstrating the compound's relevance in pharmaceutical synthesis (Imamoto et al., 2012).
作用機序
Mode of Action
It’s worth noting that the compound is a derivative of l-glutamate , which is a key molecule in cellular metabolism. L-glutamate is known to play a crucial role in protein synthesis and as a neurotransmitter in the brain. The compound’s interaction with its targets could potentially lead to changes in these processes.
Biochemical Pathways
The compound is a derivative of L-glutamate, which is involved in numerous biochemical pathways. For instance, L-glutamate is a critical component in the synthesis of proteins. It also plays a role in the citric acid cycle, a crucial metabolic pathway that provides energy to cells . The compound’s effect on these pathways and their downstream effects would depend on its specific interactions with its targets.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
将来の方向性
The future directions for research on this compound would likely depend on its intended applications. For example, if it were being studied as a potential pharmaceutical, future research might focus on its biological activity, toxicity, and metabolic stability. Alternatively, if it were being studied for its chemical properties, future research might focus on its reactivity or potential uses in synthesis .
特性
IUPAC Name |
ditert-butyl (2R)-2-[[(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O7/c1-20(2,3)29-17(26)13-11-15(19(28)31-22(7,8)9)24-16(25)12-10-14(23)18(27)30-21(4,5)6/h14-15H,10-13,23H2,1-9H3,(H,24,25)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBONZTYAIRBOLZ-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)
![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)


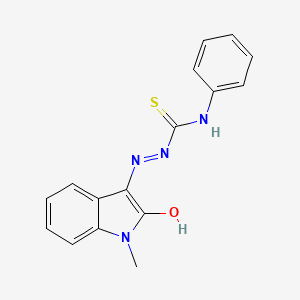
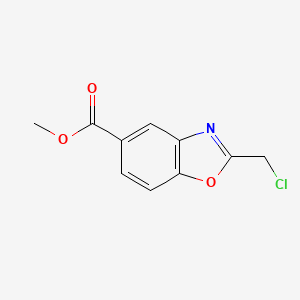
![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)
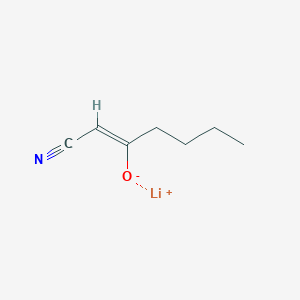
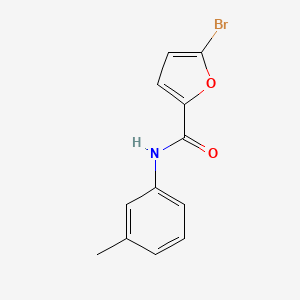
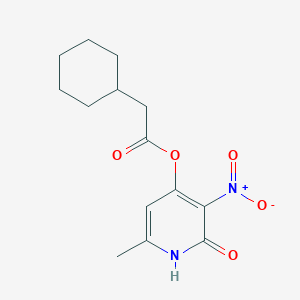
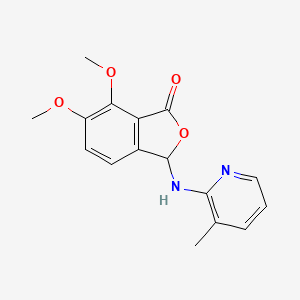
![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)
